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Compound of Interest |

(3-Fluoro-2-
Compound Name: (hydroxymethyl)phenyl)boronic

acid

Cat. No.: B591660

In-Depth Technical Guide to (3-Fluoro-2-
(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and applications of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a key
building block in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a white to off-white crystalline powder.[1]
While specific experimental values for several properties are not widely reported in publicly
available literature, the following tables summarize the known data and provide context based
on related compounds.

Table 1: General and Physical Properties
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Property Value Source

CAS Number 1246633-55-5 [11[2]

Molecular Formula C7HsBFO3 [2]

Molecular Weight 169.95 g/mol [2]

Appearance White or off-white crystalline 1]
powder

Melting Point Not available

Boiling Point Not available

Poorly soluble in nonpolar
solvents like hexanes and
Solubility carbon tetrachloride. Soluble in  [3] (General for phenylboronic
most polar organic solvents acids)
such as diethyl ether and

ethanol.

Table 2: Chemical and Safety Information
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Property

Value

Source

IUPAC Name

[3-Fluoro-2-
(hydroxymethyl)phenyl]boronic
acid

Synonyms

Boronic acid, B-[3-fluoro-2-

(hydroxymethyl)phenyl]-

[2]

pKa

Not available. Generally, aryl
boronic acids have pKa values
between 4 and 10. The
presence of an electron-
withdrawing fluorine atom may
slightly decrease the pKa
compared to unsubstituted
phenylboronic acid (pKa =
8.83).

[3]

Storage

Store under inert gas (nitrogen
or Argon) at 2-8°C.

[2]

Spectroscopic Data

Detailed experimental spectral data for (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is

not readily available in the searched literature. However, the expected spectral characteristics

can be inferred from the analysis of similar compounds.

Expected Spectroscopic Characteristics:

» 'H NMR: Signals corresponding to the aromatic protons, the benzylic protons of the

hydroxymethyl group, and the hydroxyl protons of both the alcohol and boronic acid

moieties. The fluorine atom will cause splitting of adjacent proton signals.

e 13C NMR: Resonances for the seven carbon atoms, with the carbon attached to the fluorine

showing a characteristic large coupling constant (*XJCF).

e 1B NMR: A single peak characteristic of a tricoordinate boronic acid.
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19F NMR: A singlet or multiplet depending on the coupling with nearby protons.

IR Spectroscopy: Absorption bands corresponding to O-H stretching (from both alcohol and
boronic acid, likely broad), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic
ring), and B-O stretching.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the
compound, along with characteristic fragmentation patterns.

Experimental Protocols

While a specific, published protocol for the synthesis of (3-Fluoro-2-

(hydroxymethyl)phenyl)boronic acid was not found, a general and plausible synthetic route

can be adapted from established methods for preparing ortho-substituted arylboronic esters.

One such common method involves ortho-lithiation followed by borylation.

Proposed Synthesis of (3-Fluoro-2-
(hydroxymethyl)phenyl)boronic acid

This protocol is a representative example based on known transformations and may require

optimization.

Materials:

1-Fluoro-2-(methoxymethyl)benzene (starting material)

n-Butyllithium (n-BuLi) or a suitable lithium amide base (e.g., Lithium diisopropylamide -
LDA)

Triisopropyl borate

Anhydrous tetrahydrofuran (THF)

Hydrochloric acid (HCI), agueous solution

Diethyl ether

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b591660?utm_src=pdf-body
https://www.benchchem.com/product/b591660?utm_src=pdf-body
https://www.benchchem.com/product/b591660?utm_src=pdf-body
https://www.benchchem.com/product/b591660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Standard laboratory glassware for anhydrous reactions
e Inert atmosphere (Nitrogen or Argon)
Procedure:

o Protection of the Hydroxymethyl Group: The hydroxymethyl group of the starting material, (3-
fluorophenyl)methanol, should first be protected to prevent interference with the lithiation
step. A common protecting group is the methoxymethyl (MOM) ether, forming 1-fluoro-2-
((methoxymethyl)oxy)benzene.

« Lithiation: Dissolve the protected starting material in anhydrous THF in a flame-dried, three-
necked flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone
bath. Slowly add a solution of n-BuLi or LDA in a suitable solvent dropwise to the reaction
mixture. The ortho-directing effect of the protected hydroxymethyl group and the fluorine
atom will favor lithiation at the 2-position. Stir the reaction mixture at -78 °C for a specified
time (e.g., 1-2 hours) to ensure complete lithiation.

» Borylation: To the cold solution of the lithiated intermediate, add triisopropyl borate dropwise,
ensuring the temperature remains below -70 °C. The borate ester will react with the
organolithium species. Allow the reaction mixture to slowly warm to room temperature and
stir overnight.

o Hydrolysis and Deprotection: Cool the reaction mixture in an ice bath and quench the
reaction by the slow addition of an aqueous HCI solution. This will hydrolyze the boronate
ester to the boronic acid and simultaneously remove the MOM protecting group.

o Work-up and Purification: Transfer the mixture to a separatory funnel and extract the product
into diethyl ether. Wash the combined organic layers with brine, dry over anhydrous
magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure
to obtain the crude product.

 Purification: The crude (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid can be purified
by recrystallization from an appropriate solvent system (e.g., water, or a mixture of an
organic solvent and water) or by silica gel column chromatography.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b591660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

General Protocol for Suzuki-Miyaura Coupling

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a valuable reagent in Suzuki-Miyaura
cross-coupling reactions to form C-C bonds. The following is a general procedure that can be
adapted for specific substrates.

Materials:

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Aryl or heteroaryl halide (e.g., bromide or iodide)

Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf))

Base (e.g., K2COs, Na2COs, Cs2C03)

Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)
Inert atmosphere (Nitrogen or Argon)

Procedure:

Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 eq), (3-
Fluoro-2-(hydroxymethyl)phenyl)boronic acid (1.2-1.5 eq), the palladium catalyst
(typically 1-5 mol%), and the base (2-3 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon)
three times to remove any oxygen.

Solvent Addition: Add the degassed, anhydrous solvent to the flask via syringe.

Reaction: Stir the reaction mixture at an elevated temperature (typically between 80-110 °C).
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the
mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can then be purified by
silica gel column chromatography using an appropriate eluent system.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and application of
(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid.

Proposed Synthesis Workflow

Protected (3-Fluorophenyl)methanol

-BuLi or LDA, THE, -78°C

Ortho-lithiation

(OiPr)s, -78°C to RT

Borylation with Triisopropyl borate

g. HCl

Acidic Hydrolysis & Deprotection

l

Purification

(3-Fluoro-2-(hydroxymethyl)phenyl)boronicac)
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Proposed Synthetic Workflow

Suzuki-Miyaura Coupling Workflow
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Suzuki-Miyaura Coupling Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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